molecular formula C15H14N4O3 B7533643 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide

Cat. No.: B7533643
M. Wt: 298.30 g/mol
InChI Key: FPRGMXUBEIMLRC-UHFFFAOYSA-N
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Description

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a benzamide core substituted with a cyclopropylamino group and a nitro group, along with a pyridinyl moiety. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group and the cyclopropylamino moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropylamino)-3-nitro-N-pyridin-2-ylbenzamide
  • 4-(cyclopropylamino)-3-nitro-N-pyridin-4-ylbenzamide
  • 4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzoate

Uniqueness

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-(cyclopropylamino)-3-nitro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15(18-12-2-1-7-16-9-12)10-3-6-13(17-11-4-5-11)14(8-10)19(21)22/h1-3,6-9,11,17H,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGMXUBEIMLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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